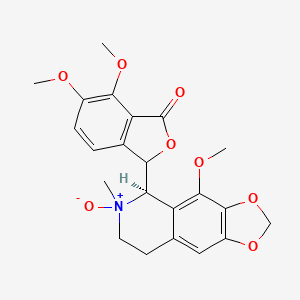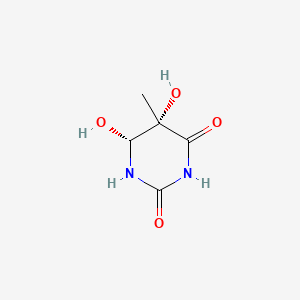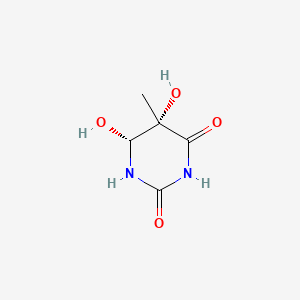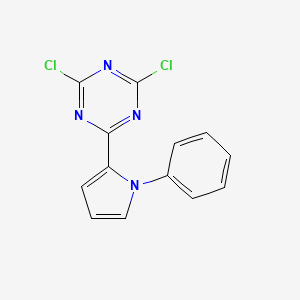
1,3,5-Triazine, 2,4-dichloro-6-(1-phenyl-1H-pyrrol-2-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Triazine, 2,4-dichloro-6-(1-phenyl-1H-pyrrol-2-yl)- is a derivative of 1,3,5-triazine, a heterocyclic aromatic organic compound. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. The presence of the triazine ring and the phenyl-pyrrole substituent contributes to its unique chemical properties and reactivity.
Méthodes De Préparation
The synthesis of 1,3,5-Triazine, 2,4-dichloro-6-(1-phenyl-1H-pyrrol-2-yl)- typically involves the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with 1-phenyl-1H-pyrrole. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane and a catalyst like aluminum chloride . The reaction mixture is maintained at low temperatures to ensure the selective substitution of the chlorine atoms at the 2 and 4 positions of the triazine ring.
Analyse Des Réactions Chimiques
1,3,5-Triazine, 2,4-dichloro-6-(1-phenyl-1H-pyrrol-2-yl)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 2 and 4 positions can be replaced by nucleophiles such as amines, alcohols, or thiols under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and the nature of the nucleophile or coupling partner.
Applications De Recherche Scientifique
1,3,5-Triazine, 2,4-dichloro-6-(1-phenyl-1H-pyrrol-2-yl)- has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1,3,5-Triazine, 2,4-dichloro-6-(1-phenyl-1H-pyrrol-2-yl)- involves its interaction with specific molecular targets. The triazine ring can form hydrogen bonds and π-π interactions with biological macromolecules, affecting their function. The phenyl-pyrrole substituent enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets . These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activity.
Comparaison Avec Des Composés Similaires
1,3,5-Triazine, 2,4-dichloro-6-(1-phenyl-1H-pyrrol-2-yl)- can be compared with other triazine derivatives such as:
2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride): A widely used intermediate in the synthesis of herbicides and reactive dyes.
2,4-Dichloro-6-phenyl-1,3,5-triazine: Similar in structure but lacks the pyrrole substituent, affecting its reactivity and applications.
1,3,5-Triazine-2,4,6-triamine (Melamine): Known for its use in the production of melamine resins and its applications in the plastics industry.
The unique combination of the triazine ring and the phenyl-pyrrole substituent in 1,3,5-Triazine, 2,4-dichloro-6-(1-phenyl-1H-pyrrol-2-yl)- imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
35252-63-2 |
|---|---|
Formule moléculaire |
C13H8Cl2N4 |
Poids moléculaire |
291.13 g/mol |
Nom IUPAC |
2,4-dichloro-6-(1-phenylpyrrol-2-yl)-1,3,5-triazine |
InChI |
InChI=1S/C13H8Cl2N4/c14-12-16-11(17-13(15)18-12)10-7-4-8-19(10)9-5-2-1-3-6-9/h1-8H |
Clé InChI |
XXAHRNBZYOZXOM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C=CC=C2C3=NC(=NC(=N3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


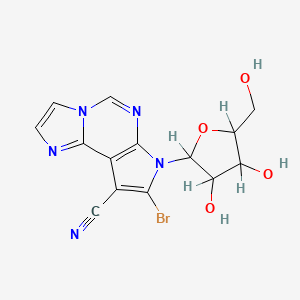
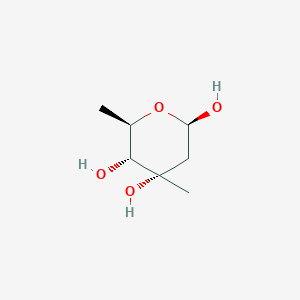

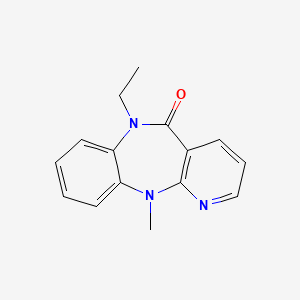
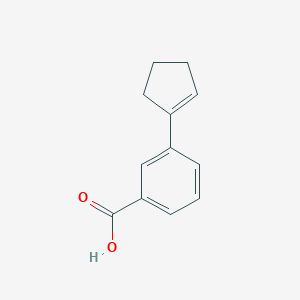
![4,7-Methanobenzo[b]selenophene, 2,2,3,3-tetrafluorooctahydro-](/img/structure/B12799450.png)
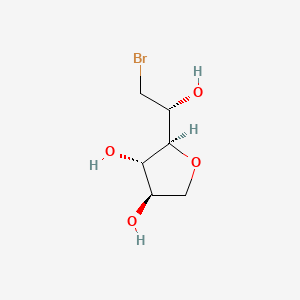
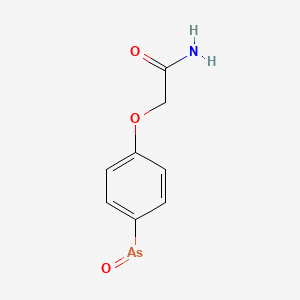
![2,6-Dioxabicyclo[2.2.1]heptane](/img/structure/B12799464.png)
